1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Description
1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C17H13FN2O2 and its molecular weight is 296.301. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
1-(4-Fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and its derivatives are primarily investigated for their structural properties and synthesis methodologies. Loh et al. (2013) detailed the synthesis of similar pyrazole compounds and analyzed their crystal structures, revealing specific dihedral angles between the pyrazole and fluoro-substituted rings, hinting at their spatial configuration and potential reactivity (Loh et al., 2013).
Reactivity and Synthesis of Derivatives
Bawa et al. (2009) reported on a reductive amination reaction involving 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, indicating its potential as a precursor in synthesizing secondary amines, which are vital in various pharmaceutical and chemical industries (Bawa et al., 2009).
Antimicrobial Applications
Puthran et al. (2019) synthesized novel Schiff bases from 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, highlighting their promising antimicrobial activity. This research underscores the compound's utility in developing new antimicrobial agents (Puthran et al., 2019).
Molecular Structure and Nonlinear Optical Properties
Mary et al. (2015) conducted a comprehensive study on the molecular structure, vibrational frequencies, and optical properties of a closely related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Their research provides insight into the charge transfer, molecular electrostatic potential, and hyperpolarizability of these compounds, suggesting their applicability in nonlinear optics (Mary et al., 2015).
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-22-16-4-2-3-12(9-16)17-13(11-21)10-20(19-17)15-7-5-14(18)6-8-15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMYCIIOLUHFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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